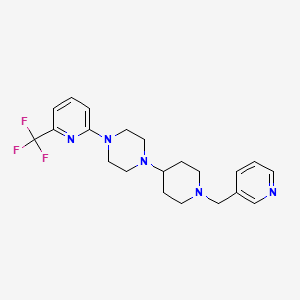

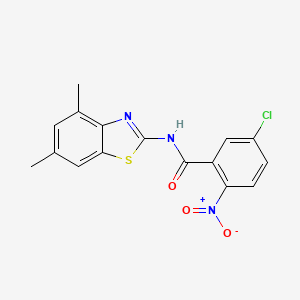

1-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

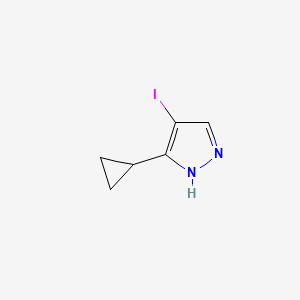

This compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms at opposite positions . Piperazine derivatives have been widely studied for their biological activities and are found in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a piperazine ring attached to a pyridine ring via a piperidine ring. The pyridine rings contain nitrogen and are aromatic, contributing to the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, piperazine derivatives are stable compounds. They may be soluble in organic solvents .Applications De Recherche Scientifique

Medicinal Chemistry and Receptor Binding Studies

Piperazine derivatives, including those structurally similar to the compound , have been extensively studied for their medicinal properties. For example, novel diamino derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, featuring piperazine structures, have shown potent and selective adenosine A2a receptor antagonism with implications in Parkinson's disease treatment (Vu et al., 2004). This indicates the potential of piperazine derivatives in neurological disorder therapeutics.

Drug Metabolism

Research on the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, reveals the complexity of drug metabolism involving piperazine derivatives (Gong et al., 2010). Understanding the metabolic pathways of these compounds is essential for drug development, particularly in ensuring efficacy and safety.

Synthetic Chemistry

The synthesis and receptor binding studies of pyrazolo[1,5-α]pyridines highlight the versatility of piperazine derivatives in creating compounds with significant receptor affinity, useful in developing new therapeutics (Guca, 2014). Moreover, the structural study of piperazinium bis(6-carboxypyridine-2-carboxylate) trihydrate demonstrates the importance of piperazine derivatives in forming stable complexes with potential applications in material science and catalysis (Sheshmani et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26F3N5/c22-21(23,24)19-4-1-5-20(26-19)29-13-11-28(12-14-29)18-6-9-27(10-7-18)16-17-3-2-8-25-15-17/h1-5,8,15,18H,6-7,9-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFNOZSQNYQEFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2919354.png)

![4-[5-[2-(Naphthalen-1-ylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide](/img/structure/B2919361.png)

![4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2919365.png)